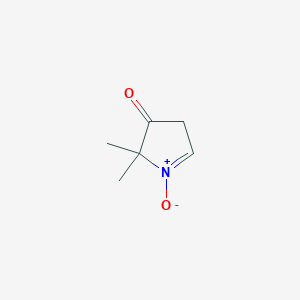
2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one is a heterocyclic compound with a unique structure that includes a pyrrolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one can be achieved through several methods. One common approach involves the base-catalyzed intramolecular cyclization of appropriate precursors under mild reaction conditions . Another method includes the cyclization of glycine-derived enamino amides, which offers high yield and operational simplicity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce different reduced forms.
Applications De Recherche Scientifique
2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrolone structure and is synthesized through cyclization reactions.
1,4-Benzodioxin, 2,3-dihydro-: Another heterocyclic compound with a different ring structure but similar reactivity.
Uniqueness: 2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one is unique due to its specific substitution pattern and the presence of the dimethyl groups, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
105114-99-6 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
5,5-dimethyl-1-oxido-3H-pyrrol-1-ium-4-one |
InChI |
InChI=1S/C6H9NO2/c1-6(2)5(8)3-4-7(6)9/h4H,3H2,1-2H3 |
Clé InChI |
KVQBDZTWKIEUPU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CC=[N+]1[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
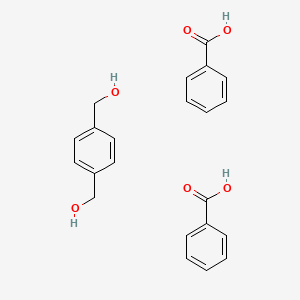

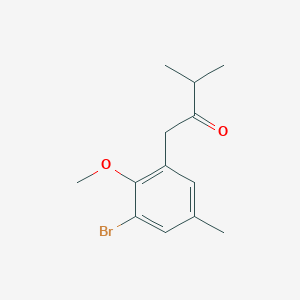

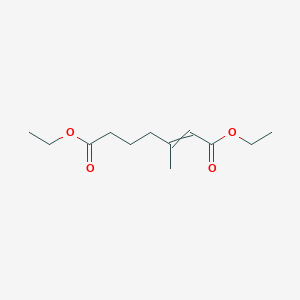
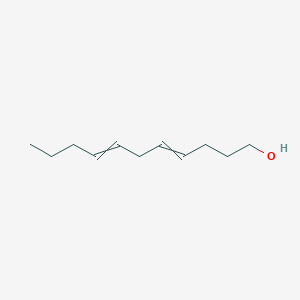
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
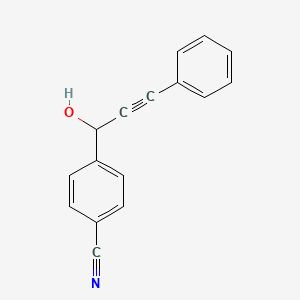
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
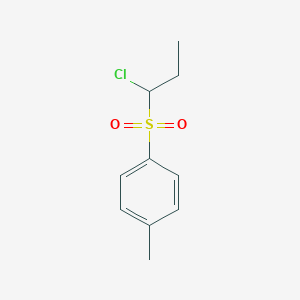
![N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14321848.png)
![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
